2-Chloro-4-ethylthiazole
Overview
Description
2-Chloro-4-ethylthiazole is a chemical compound with the molecular formula C5H6ClNS and a molecular weight of 147.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms . The InChI code for this compound is 1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 147.63 and is typically stored at refrigerated temperatures .Scientific Research Applications
Synthesis and Derivatives
Synthesis Process : 2-Chloro-4-ethylthiazole derivatives are synthesized using various chemical reactions. For example, Zheng-hong (2009) describes the synthesis of 2-Chloro-6-chloromethylbenzothiazole, an intermediate for pharmaceuticals and agrochemicals, from ethyl 4-aminobenzonic via cyclization and other steps (Zheng-hong, 2009).
Antimicrobial and Antifungal Agents : Samadhiya et al. (2012) synthesized derivatives from 2-aminothiazole, showing significant antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2012).
Corrosion Inhibition
- Use in Corrosion Inhibition : Lagrenée et al. (2002) studied the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole for inhibiting mild steel corrosion in acidic media, demonstrating high inhibition efficiencies (Lagrenée et al., 2002).
Fluorescent Probes in Biological Research
- Fluorescent Probes for Biothiols Detection : Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe using ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the sensitive detection of biothiols in living cells (Wang et al., 2017).
Antifungal Activity in Agriculture
- Synthesis of Thioether Derivatives for Antifungal Use : Min et al. (2015) synthesized novel thioether derivatives containing 1,2,4-triazole moiety, indicating moderate antifungal activity, which is useful in agricultural applications (Min et al., 2015).
Mechanism Studies in Drug Derivatives
- Stereochemical Investigation : Marubayashi et al. (1992) investigated the stereochemistry of a 1,2,4-triazole derivative, which is crucial for understanding the drug's interactions and effects (Marubayashi et al., 1992).
Metabolism Studies
- Metabolism of Chlormethiazole : Bonnichsen et al. (1973) conducted studies on the metabolism of chlormethiazole, revealing insights into the metabolic pathways and products of this compound (Bonnichsen et al., 1973).
Electrochemical Investigations
- Corrosion Inhibition of Copper : Sudheer and Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion, demonstrating the potential for these compounds in protecting metals (Sudheer & Quraishi, 2013).
Crystal Structure Analysis
- X-Ray Crystallography : Kălmăn et al. (1984) conducted X-ray crystallographic analysis of isomeric pairs of 3-methylthio-5-amino-1,2,4-triazoles, contributing to the understanding of the molecular structure of such compounds (Kălmăn et al., 1984).
Photophysical Studies
- Photoarylation-Photoisomerization : Amati et al. (2010) explored the synthesis and photophysical properties of Ethyl 2-Arylthiazole-5-carboxylates, contributing to the field of photochemistry (Amati et al., 2010).
Tautomeric Forms and Fragmentation
- Gas Phase Analysis : Maquestiau et al. (2010) studied the tautomeric forms and fragmentation of C-chloro-1, 2, 4-triazole, revealing important information on the gas-phase behavior of these compounds (Maquestiau et al., 2010).
Ratiometric Fluorescent Probes
- Selective Detection of Biothiols : Na et al. (2016) synthesized a ratiometric fluorescent probe for selective detection of cysteine and homocysteine, important for biochemical analysis (Na et al., 2016).
Glucosidase Inhibition Studies
- Inhibition Studies and Molecular Docking : Babar et al. (2017) performed glucosidase inhibition studies and molecular docking of novel N-arylthiazole-2-amines, contributing to the understanding of their bioactivity (Babar et al., 2017).
Mechanism of Action
Target of Action
2-Chloro-4-ethylthiazole, like other thiazole derivatives, exhibits a wide range of biological activities Thiazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to diverse biological outcomes .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific mode of action depends on the structure of the thiazole derivative and the nature of its target .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to diverse biological effects . For instance, they can influence metabolic pathways, signal transduction pathways, and cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific effects depend on the structure of the thiazole derivative and the nature of its target .
Action Environment
Environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
properties
IUPAC Name |
2-chloro-4-ethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPVKJMVDWUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477497 | |
Record name | 2-Chloro-4-ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98025-12-8 | |
Record name | 2-Chloro-4-ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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